molecular formula C16H18N6O2 B2646104 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2097911-88-9

6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2646104
CAS No.: 2097911-88-9
M. Wt: 326.36
InChI Key: WDKUQVMFKJAADM-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of a pyrimidinyl group and an azetidinyl group suggests that it might have interesting chemical properties and potential biological activities.

Scientific Research Applications

Synthesis Processes

The compound "6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one" is related to a category of compounds that have been synthesized for various applications, including antimicrobial and anticancer properties. The synthesis process often involves cyclocondensation, microwave irradiative condensation, and reactions with other chemicals to create the desired heterocyclic compounds. For instance, Deohate and Palaspagar (2020) reported the preparation of pyrimidine linked pyrazole heterocyclics through cyclocondensation under microwave, emphasizing the synthesis's efficiency and potential biological relevance (Deohate & Palaspagar, 2020).

Biological Activities and Applications

The synthesized compounds exhibit various biological activities, which include insecticidal, antimicrobial, and anticancer effects:

  • Insecticidal and Antimicrobial Potential:

    • Deohate and Palaspagar (2020) explored the insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, linking the structure of pyrimidine compounds to their biological activities (Deohate & Palaspagar, 2020).
  • Anticancer Agents:

    • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which were evaluated for their cytotoxicity against cancer cell lines, showing the potential of such compounds in anticancer therapy (Rahmouni et al., 2016).
    • Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, assessing their in vitro cytotoxicity against human cancer cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
  • Antimicrobial Activities:

    • Hossan et al. (2012) conducted a synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the broad spectrum of biological activities these compounds possess, including notable antibacterial and antifungal activities (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Dihydropyrimidinones have been studied for their potential as calcium channel blockers and antiviral agents .

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15-5-13(11-1-2-11)19-10-22(15)8-16(24)21-6-12(7-21)20-14-3-4-17-9-18-14/h3-5,9-12H,1-2,6-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUQVMFKJAADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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